4-nitrobenzyl 2-bromobenzoate
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Overview
Description
4-nitrobenzyl 2-bromobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a benzyl moiety and a bromobenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzyl 2-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 2-bromobenzoate group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Reduction: Formation of 4-aminobenzyl 2-bromobenzoate.
Oxidation: Formation of 4-nitrobenzoic acid and 2-bromobenzoic acid.
Scientific Research Applications
4-nitrobenzyl 2-bromobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Utilized in the development of probes and sensors for detecting biological molecules.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 2-bromobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The bromobenzoate moiety can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzyl bromide: Similar in structure but lacks the ester group.
2-bromobenzoic acid: Contains the bromobenzoate moiety but lacks the nitrobenzyl group.
4-nitrobenzyl alcohol: Contains the nitrobenzyl group but lacks the bromobenzoate moiety.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTANBZMUNHDIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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